molecular formula C21H23F2N7O2 B2519229 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1049461-33-7

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No. B2519229
CAS RN: 1049461-33-7
M. Wt: 443.459
InChI Key: JOGUCVKIZWAELZ-UHFFFAOYSA-N
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Description

The compound "4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" is a structurally complex molecule that likely serves as a pharmacologically active agent, given its intricate structure which includes a piperazine ring, a tetrazole group, and multiple aromatic systems with substituents such as difluorophenyl and ethoxyphenyl groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can help infer the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related piperazine carboxamide compounds typically involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that the synthesis of the compound may also involve a similar strategy, potentially using a difluorophenyl derivative and an ethoxyphenyl derivative as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the tert-butyl piperazine carboxylate compound was confirmed by single crystal XRD data to crystallize in the monoclinic crystal system with specific unit cell parameters . This level of structural detail provides a basis for understanding how the compound might also crystallize and the potential intermolecular interactions it may exhibit, such as hydrogen bonding or π-π stacking.

Chemical Reactions Analysis

The chemical reactivity of piperazine carboxamide derivatives can be influenced by the presence of functional groups. For example, the triazine heterocycle in the soluble epoxide hydrolase inhibitors was found to be critical for high potency and selectivity . This indicates that the tetrazole group in the compound of interest may similarly play a crucial role in its chemical reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of fluorine atoms, as seen in the difluorophenyl group of the compound , can affect properties like lipophilicity and metabolic stability. The tert-butyl piperazine carboxylate compound exhibited poor antibacterial and moderate anthelmintic activity, which suggests that the compound may also possess biological activity that could be explored in various assays .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine derivatives are a significant focus in scientific research due to their versatile applications in medicinal chemistry. They are central to the development of compounds with potential therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. A review highlights the therapeutic potential of piperazine-based molecules, emphasizing their role in the rational design of drugs targeting central nervous system disorders, among other conditions (Rathi et al., 2016). Furthermore, research into piperazine analogs has shown significant anti-mycobacterial activity, indicating their utility in developing treatments for tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N7O2/c1-2-32-19-6-4-3-5-18(19)24-21(31)29-11-9-28(10-12-29)14-20-25-26-27-30(20)15-7-8-16(22)17(23)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUCVKIZWAELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

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